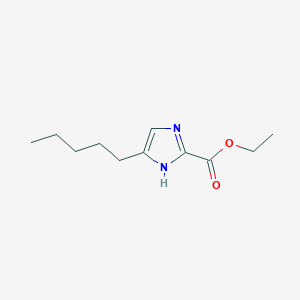
ethyl 5-pentyl-1H-imidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-pentyl-1H-imidazole-2-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a pentyl group at the 5-position of the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-pentyl-1H-imidazole-2-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . Another method involves the condensation of hydroxylamine with ethyl glyoxalate to form an N-oxide intermediate, which then undergoes cyclization to yield the imidazole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-pentyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the imidazole ring, which can participate in electron transfer processes.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring. Common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl ester group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the imidazole ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-pentyl-1H-imidazole-2-carboxylate has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 5-pentyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Ethyl 5-pentyl-1H-imidazole-2-carboxylate can be compared with other imidazole derivatives:
Ethyl 4-methyl-5-imidazolecarboxylate: Similar in structure but with a methyl group at the 4-position instead of a pentyl group.
1H-Imidazole, 2-ethyl-: Lacks the pentyl group at the 5-position, making it less hydrophobic.
2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole: Contains phenyl groups, which can enhance its aromaticity and potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.
Propiedades
Número CAS |
89994-86-5 |
|---|---|
Fórmula molecular |
C11H18N2O2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
ethyl 5-pentyl-1H-imidazole-2-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-3-5-6-7-9-8-12-10(13-9)11(14)15-4-2/h8H,3-7H2,1-2H3,(H,12,13) |
Clave InChI |
KTAHICSTLDWPGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CN=C(N1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one]](/img/structure/B14391301.png)
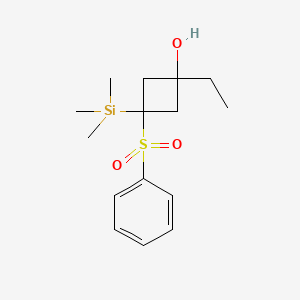
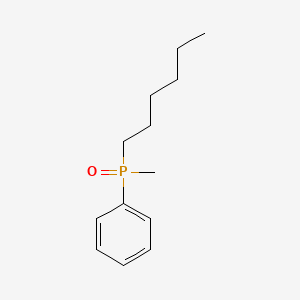

![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N'-phenylurea](/img/structure/B14391324.png)
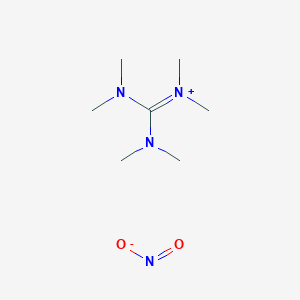

![2-{[2-Methyl-2-(prop-2-en-1-yl)cyclohex-3-en-1-yl]oxy}ethan-1-ol](/img/structure/B14391337.png)
![1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole](/img/structure/B14391341.png)
![Acetic acid;[3-chloro-2-[hydroxy(dimethyl)silyl]oxypropyl] acetate](/img/structure/B14391343.png)
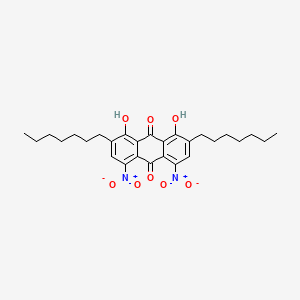
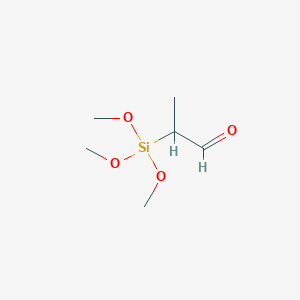

![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione]](/img/structure/B14391363.png)
